molecular formula C20H26O10 B12323913 6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Cat. No.: B12323913
M. Wt: 426.4 g/mol
InChI Key: DMCVVAVPFHUPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Peucedanol 7-O-glucoside can be isolated from plant sources such as Peucedanum japonicum. The extraction process typically involves chromatographic separation of the methanol extract from the plant material using column chromatography over silica gel, polyamide, and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production methods for Peucedanol 7-O-glucoside are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, involving similar chromatographic techniques and solvent systems.

Chemical Reactions Analysis

Types of Reactions

Peucedanol 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Common reagents used in the reactions of Peucedanol 7-O-glucoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Peucedanol 7-O-glucoside can lead to the formation of various oxidized derivatives with enhanced antioxidant properties .

Scientific Research Applications

Peucedanol 7-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

Peucedanol 7-O-glucoside exerts its effects by binding to specific molecular targets, such as G protein-coupled receptor 43 (GPR43). This binding induces the production of prostaglandin E2 (PGE2) in macrophages, leading to anti-inflammatory and analgesic effects. The compound also inhibits the production of proinflammatory mediators like nitric oxide, tumor necrosis factor-α, interleukin 6, and interleukin 1β by inhibiting the nuclear factor kappa B pathway .

Comparison with Similar Compounds

Peucedanol 7-O-glucoside shares structural similarities with other compounds in the Peucedanum genus, such as peucedanol and its various glucoside derivatives. These compounds differ mainly in the presence and position of glucoside rings attached to the peucedanol core structure . Similar compounds include:

Peucedanol 7-O-glucoside is unique due to its specific glucoside attachment at the C-7 position, which contributes to its distinct bioactivity and potential therapeutic applications .

Properties

IUPAC Name

6-(2,3-dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVVAVPFHUPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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